An In-depth Technical Guide to 2-Bromo-4-methoxy-1-methylbenzene
An In-depth Technical Guide to 2-Bromo-4-methoxy-1-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-methoxy-1-methylbenzene (CAS No. 36942-56-0), a key building block in modern organic synthesis.[1][2][3] Its strategic substitution pattern makes it a valuable precursor for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, explores its applications in pivotal cross-coupling reactions, and offers a summary of its spectroscopic data and safety information. The insights provided herein are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors.
Compound Identification and Properties
2-Bromo-4-methoxy-1-methylbenzene, also known as 2-bromo-4-methoxytoluene or 3-bromo-4-methylanisole, is a halogenated aromatic compound.[2] Its unique arrangement of a bromine atom, a methoxy group, and a methyl group on the benzene ring imparts specific reactivity and properties that are highly sought after in organic synthesis.
Chemical Structure and CAS Number
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IUPAC Name: 2-bromo-4-methoxy-1-methylbenzene[2]
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Molecular Formula: C₈H₉BrO[1]
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SMILES: CC1=C(Br)C=C(OC)C=C1[2]
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InChI Key: MGRYVEDNIGXKQE-UHFFFAOYSA-N[2]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-4-methoxy-1-methylbenzene is presented in the table below. This data is crucial for its handling, reaction setup, and purification.
| Property | Value | Reference |
| Appearance | Colorless to pale-yellow or yellow-brown liquid | |
| Boiling Point | 224.7 ± 20.0 °C at 760 mmHg | [1][4] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 101.8 ± 7.8 °C | [1] |
| Melting Point | 144-145.5 °C | [4] |
| Storage Temperature | Room Temperature |
Synthesis of 2-Bromo-4-methoxy-1-methylbenzene
The synthesis of 2-Bromo-4-methoxy-1-methylbenzene can be achieved through various methods. A common and reliable approach involves the Sandmeyer-type reaction starting from 5-methoxy-2-methylaniline. This method is advantageous due to the ready availability of the starting material and the generally good yields.
Synthetic Workflow
The overall synthetic transformation is depicted in the following diagram:
Caption: Synthetic pathway for 2-Bromo-4-methoxy-1-methylbenzene.
Detailed Experimental Protocol
This protocol outlines the diazotization of 5-methoxy-2-methylaniline followed by a Sandmeyer reaction with cuprous bromide.
Materials:
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5-methoxy-2-methylaniline
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Sodium nitrite (NaNO₂)
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Hydrobromic acid (HBr, 48%)
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Cuprous bromide (CuBr)
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Ethanol
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Ethyl acetate
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Saturated sodium chloride solution
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Anhydrous sodium sulfate
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Hexane
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Silica gel
Procedure:
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Diazotization:
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In a suitable reaction vessel, dissolve 5-methoxy-2-methylaniline in a mixture of 48% hydrobromic acid and ethanol.
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Cool the solution to 0-5 °C using an ice bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains between 0-5 °C. The rate of addition is critical to prevent the decomposition of the diazonium salt.
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Stir the reaction mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
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In a separate flask, prepare a solution of cuprous bromide in 48% hydrobromic acid and heat it to boiling.
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Slowly add the previously prepared diazonium salt solution to the hot cuprous bromide solution. Vigorous nitrogen evolution will be observed. The controlled addition is crucial for safety and to maintain a steady reaction rate.
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After the addition is complete, reflux the reaction mixture overnight to ensure complete conversion.
-
-
Work-up and Purification:
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Cool the reaction mixture to room temperature and dilute it with water.
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Extract the aqueous phase with ethyl acetate.
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Combine the organic layers and wash with a saturated sodium chloride solution to remove any remaining water-soluble impurities.
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Dry the organic phase over anhydrous sodium sulfate.
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Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 2-Bromo-4-methoxy-1-methylbenzene as a colorless to pale-yellow liquid.
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Causality Behind Experimental Choices:
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The use of low temperatures (0-5 °C) during diazotization is essential to prevent the premature decomposition of the unstable diazonium salt.
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Hydrobromic acid serves as both the acid catalyst for the diazotization and the source of the bromide nucleophile in the Sandmeyer reaction.
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Cuprous bromide acts as a catalyst to facilitate the substitution of the diazonium group with a bromide ion.
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The final purification by column chromatography is necessary to remove any unreacted starting materials and byproducts, ensuring a high purity of the final product.
Applications in Organic Synthesis
The presence of a bromine atom on the aromatic ring makes 2-Bromo-4-methoxy-1-methylbenzene an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of C-C and C-N bonds, which are ubiquitous in pharmaceuticals and advanced materials.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 2-Bromo-4-methoxy-1-methylbenzene can be readily coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
The methoxy and methyl groups on the aromatic ring can influence the electronic properties of the substrate, which in turn can affect the rate and efficiency of the coupling reaction. The electron-donating nature of these groups can facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] 2-Bromo-4-methoxy-1-methylbenzene can be coupled with a wide range of primary and secondary amines to synthesize substituted anilines.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
This reaction is of paramount importance in the pharmaceutical industry for the synthesis of nitrogen-containing heterocycles and other pharmacologically active molecules. The ability to introduce an amino group at a specific position on the aromatic ring with high efficiency and functional group tolerance makes this a highly valuable transformation.[8]
Role in Medicinal Chemistry
The 2-bromo-4-methoxy-1-methylbenzene scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential biological activity. The methoxy group, in particular, is a common feature in many approved drugs, where it can influence ligand-target binding, improve physicochemical properties, and positively impact ADME (absorption, distribution, metabolism, and excretion) parameters.[9] By utilizing the reactivity of the bromine atom, medicinal chemists can introduce various pharmacophores and functional groups to modulate the biological activity of the resulting molecules.[1]
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2-Bromo-4-methoxy-1-methylbenzene, which are essential for its characterization and quality control.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1 | d | 1H | Ar-H |
| ~6.8 | d | 1H | Ar-H |
| ~6.7 | dd | 1H | Ar-H |
| 3.78 | s | 3H | -OCH ₃ |
| 2.33 | s | 3H | -CH ₃ |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C -OCH₃ |
| ~133 | C -CH₃ |
| ~130 | Ar-C H |
| ~118 | C -Br |
| ~116 | Ar-C H |
| ~114 | Ar-C H |
| ~55 | -OC H₃ |
| ~20 | -C H₃ |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1600, ~1500 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (aryl ether) |
| ~1050 | C-Br stretch |
Note: Predicted absorption bands. Actual values may vary.
Mass Spectrometry
| m/z | Assignment |
| 200/202 | [M]⁺ (presence of Br isotopes) |
| 185/187 | [M-CH₃]⁺ |
| 157/159 | [M-CH₃-CO]⁺ |
Note: Predicted fragmentation pattern.
Safety and Handling
2-Bromo-4-methoxy-1-methylbenzene should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
2-Bromo-4-methoxy-1-methylbenzene is a versatile and valuable reagent for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its well-defined reactivity in key cross-coupling reactions, coupled with its straightforward synthesis, makes it an important tool for the modern synthetic chemist. This guide has provided an in-depth overview of its properties, synthesis, applications, and safety, with the aim of facilitating its effective use in research and development.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. Retrieved from [Link]
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ChemBK. (n.d.). 2-Bromo-4-Methoxy-1-Methyl-Benzene. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. Retrieved from [Link]
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